N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
Overview
Description
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of azepane, pyridazine, phenyl, methoxy, and sulfonamide groups, which contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the azepane ring: Starting with a suitable precursor, the azepane ring can be synthesized through cyclization reactions.
Pyridazine synthesis: The pyridazine ring can be formed via condensation reactions involving hydrazine derivatives and diketones.
Coupling reactions: The azepane and pyridazine rings are then coupled with a phenyl group through cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of methoxy and sulfonamide groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
- N-{4-[6-(morpholin-1-yl)pyridazin-3-yl]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
Uniqueness
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with piperidine or morpholine rings. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-18-17-24(19(2)16-23(18)32-3)33(30,31)28-21-10-8-20(9-11-21)22-12-13-25(27-26-22)29-14-6-4-5-7-15-29/h8-13,16-17,28H,4-7,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEDNDDEKLHXNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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